molecular formula C22H31NO4 B8567834 2-{4-[(Oxan-2-yl)oxy]nonyl}-1H-isoindole-1,3(2H)-dione CAS No. 54460-21-8

2-{4-[(Oxan-2-yl)oxy]nonyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B8567834
M. Wt: 373.5 g/mol
InChI Key: OVRCZLVAFQSPHS-UHFFFAOYSA-N
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Patent
US04091107

Procedure details

Sodium hydride (53%) (1.5 g. excess) is washed with benzene three times by decantation, then dimethyl formamide (100 ml.) is added. To this stirred suspension is added a solution of phthalimide (4.3 g., 0.03 mole) in dimethyl formamide (50 ml.) at such a rate as to keep the temperature below 35° C. A clear solution is obtained and to it is added 1-chloro-4-(2-tetrahydropyranyloxy)nonane (7.8 g. 0.03 mole) and the resulting solution is stirred and heated at 95° C. for 20 hours. The reaction is then concentrated to one-half its volume in vacuo, poured into ice water (200 ml.) and extracted with ether (2 × 150 ml.). The ether is washed with 5% sodium hydroxide (2 × 50 ml.), saturated sodium chloride solution (2 × 50 ml.), then dried over sodium sulfate. Evaporation of the ether affords 4.5 g. (45% yield) of N-[4-(2-tetrahydropyranyloxy)nonyl]phthalimide melting 59°- 61° C. After crystallization from cyclohexane the product melts at 62°-63° C. Anal. Calcd. for C22H31NO4 : C, 70.75; H, 8.36; N, 3.75 Found: C, 71.03; H, 8.28; N, 3.81
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.Cl[CH2:13][CH2:14][CH2:15][CH:16]([O:22][CH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][O:24]1)[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>CN(C)C=O>[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28][CH:23]1[O:22][CH:16]([CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:15][CH2:14][CH2:13][N:5]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6]

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
7.8 g
Type
reactant
Smiles
ClCCCC(CCCCC)OC1OCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the resulting solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Sodium hydride (53%) (1.5 g. excess) is washed with benzene three times by decantation
ADDITION
Type
ADDITION
Details
dimethyl formamide (100 ml.) is added
CUSTOM
Type
CUSTOM
Details
the temperature below 35° C
CUSTOM
Type
CUSTOM
Details
A clear solution is obtained and to it
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is then concentrated to one-half its volume in vacuo
ADDITION
Type
ADDITION
Details
poured into ice water (200 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2 × 150 ml.)
WASH
Type
WASH
Details
The ether is washed with 5% sodium hydroxide (2 × 50 ml.), saturated sodium chloride solution (2 × 50 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether
CUSTOM
Type
CUSTOM
Details
affords 4.5 g

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OC(CCCN1C(C=2C(C1=O)=CC=CC2)=O)CCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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